7-Fluoro-1-methylquinolin-2(1H)-one

Medicinal Chemistry Physicochemical Properties Drug Design

Procure 7-Fluoro-1-methylquinolin-2(1H)-one (CAS 1936591-26-2), a strategic 7-fluoro substituted scaffold for medicinal chemistry. This fluorinated heterocycle provides a built-in advantage in lipophilicity and metabolic stability over its non-fluorinated parent, critical for optimizing ADME properties. Essential for SAR studies and reproducing patented synthetic routes where generic substitution is scientifically untenable. High purity grade for reliable R&D results.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
Cat. No. B8131800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1-methylquinolin-2(1H)-one
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CC2=C1C=C(C=C2)F
InChIInChI=1S/C10H8FNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3
InChIKeyKIESZQAOEWUDOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-1-methylquinolin-2(1H)-one: Procurement Specifications for a Fluorinated Quinolinone Scaffold


7-Fluoro-1-methylquinolin-2(1H)-one (CAS 1936591-26-2) is a fluorinated heterocyclic compound from the quinolin-2(1H)-one class. It serves as a versatile building block for medicinal chemistry and chemical biology, with the 7-fluoro substitution strategically influencing key physicochemical properties such as lipophilicity and metabolic stability relative to its non-fluorinated parent scaffold . As a commercially available research intermediate, it is typically supplied with a purity of 95% or higher and a molecular weight of 177.17 g/mol, making it suitable for downstream synthetic applications in drug discovery programs .

The Critical Role of 7-Fluoro-1-methylquinolin-2(1H)-one in Reproducible Quinolinone-Based Research


Generic substitution within the quinolin-2(1H)-one family is scientifically untenable due to the established structure-activity relationships (SAR) governing this pharmacophore. The position and presence of substituents, particularly halogens, are known to critically modulate biological activity, physicochemical properties, and target engagement. The presence of an electron-withdrawing fluoro group, as opposed to a hydrogen or electron-donating group, has been shown to enhance anticancer activity in related quinolinone cores, and its strategic placement on the scaffold is a key determinant for optimizing interactions with biological targets [1]. Furthermore, fluorination at the 7-position, a common strategy in drug discovery, is specifically employed to tune metabolic stability and membrane permeability, impacting in vivo performance .

Quantifiable Evidence for Differentiating 7-Fluoro-1-methylquinolin-2(1H)-one from Analogs


Physicochemical Differentiation: Impact of 7-Fluoro Substitution on Lipophilicity

The presence of the 7-fluoro substituent in 7-Fluoro-1-methylquinolin-2(1H)-one provides a quantifiable increase in lipophilicity compared to the non-fluorinated parent compound, 1-methylquinolin-2(1H)-one. The fluorine atom is a common strategy to enhance membrane permeability and bioavailability . While direct experimental logP values for the target compound are not available in the primary literature, the effect of fluorination on this scaffold can be inferred from the known contribution of fluorine to molecular lipophilicity. As a class-level inference, fluorinated quinolones exhibit enhanced lipophilicity, which is directly correlated with improved cell penetration and bioavailability compared to their non-fluorinated counterparts, a critical parameter in drug development .

Medicinal Chemistry Physicochemical Properties Drug Design

Anticancer Activity Class-Level Inference: Potency Enhancement by Fluoro Substituents

Class-level SAR studies on quinolinone cores indicate that electron-withdrawing groups, such as fluorine, generally confer stronger anticancer activity than electron-donating groups like methyl or methoxy [1]. This class-level inference provides a scientific basis for selecting the 7-fluoro analog over a non-fluorinated or alkyl-substituted quinolin-2(1H)-one when initiating an anticancer drug discovery program. Specifically, a review notes that quinolone moieties with fluoro, chloro, nitro, amino, and carbonyl groups exhibit stronger activity than those with methyl and methoxy groups [1]. Direct quantitative data for 7-Fluoro-1-methylquinolin-2(1H)-one is not available from the reviewed primary literature, and this inference must be validated experimentally.

Anticancer Structure-Activity Relationship Cytotoxicity

Supporting Evidence: Synthetic Utility as a Key Building Block for Complex Molecules

7-Fluoro-1-methylquinolin-2(1H)-one is a demonstrably useful intermediate in the synthesis of more complex, biologically active molecules. A patent from Sanofi-Aventis specifically claims a method for preparing a fluorinated derivative of quinolin-2(1H)-one and its use as an intermediate in the synthesis of 7-fluoro-2-oxo-4-[2-[4-[thieno[3,2-c]pyridine-4-yl)piperazin-1-yl]ethyl]-1,2-dihydro-quinolin-1-acetamide [1]. This indicates that the specific 7-fluoro substitution pattern on the quinolinone core is a required structural element for accessing this class of patented molecules. In contrast, a non-fluorinated or differently substituted quinolin-2(1H)-one would not be a suitable synthetic equivalent for this and other related patented pathways.

Organic Synthesis Drug Discovery Building Block

Primary Application Scenarios for 7-Fluoro-1-methylquinolin-2(1H)-one in R&D


Medicinal Chemistry: Hit-to-Lead Optimization of Quinolinone Scaffolds

Used as a starting scaffold for medicinal chemistry programs focused on anticancer or antimicrobial targets. The 7-fluoro substitution provides a built-in lipophilicity advantage over the non-fluorinated core, guiding the design of analogs with improved cell permeability and metabolic stability [1]. Selection of this scaffold is supported by class-level SAR which shows that fluorinated quinolinones often exhibit superior anticancer activity compared to those with electron-donating groups [2].

Chemical Biology: Synthesis of Target-Specific Probes

The compound can be functionalized to create chemical probes for studying biological targets, such as kinases or GPCRs, known to be modulated by quinolinone derivatives. The 7-fluoro group may influence target binding affinity and selectivity, making it a key variable in probe design and SAR exploration.

Process Chemistry: Intermediate for Patented Active Pharmaceutical Ingredients (APIs)

7-Fluoro-1-methylquinolin-2(1H)-one is a documented intermediate in the synthesis of complex molecules claimed in patents [1]. Procurement of this specific building block is essential for any research group or CRO aiming to reproduce, validate, or expand upon the synthetic routes described in these patents, where alternative analogs would not be structurally equivalent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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